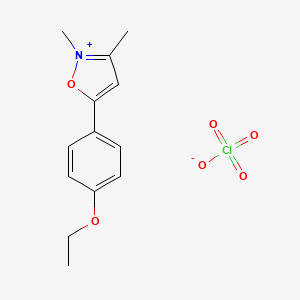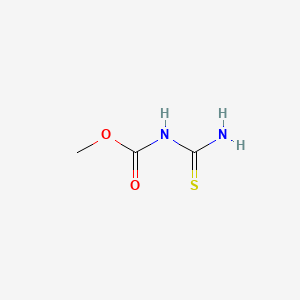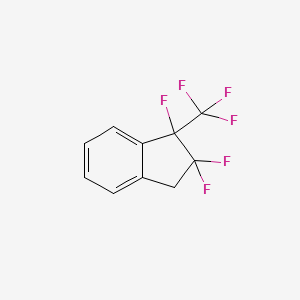
1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene is a fluorinated organic compound. Its unique structure, characterized by the presence of multiple fluorine atoms, makes it an interesting subject of study in various fields of chemistry and industry. The compound’s high fluorine content imparts distinct chemical and physical properties, such as increased stability and resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene typically involves the introduction of fluorine atoms into an indene framework. One common method is the fluorination of 1-(trifluoromethyl)-2,3-dihydro-1H-indene using fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the fluorination process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its stability and resistance to metabolic degradation.
Medicine: Explored for use in pharmaceuticals, particularly in the development of drugs that require high metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene largely depends on its application. In biological systems, the compound’s fluorine atoms can interact with various molecular targets, such as enzymes or receptors, altering their activity. The high electronegativity of fluorine can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: A chlorofluorocarbon with similar fluorine content but different chemical properties and applications.
1,1,2,2-Tetrafluoroethane: Another fluorinated compound used primarily as a refrigerant.
Uniqueness
1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene stands out due to its indene backbone, which provides a unique structural framework for further functionalization. Its high fluorine content also imparts exceptional stability and resistance to chemical and thermal degradation, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
52922-93-7 |
|---|---|
Molekularformel |
C10H6F6 |
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
2,2,3-trifluoro-3-(trifluoromethyl)-1H-indene |
InChI |
InChI=1S/C10H6F6/c11-8(12)5-6-3-1-2-4-7(6)9(8,13)10(14,15)16/h1-4H,5H2 |
InChI-Schlüssel |
WGBGMKGRXYLSKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(C1(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


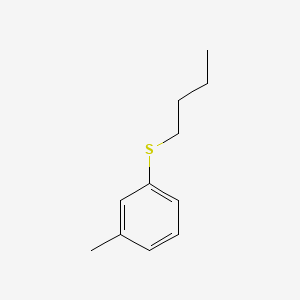

![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
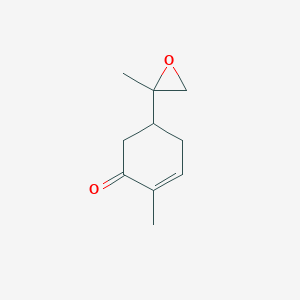
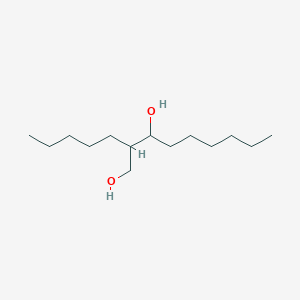
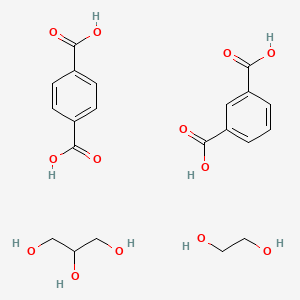
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
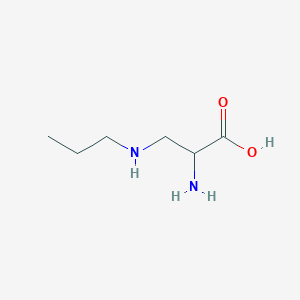
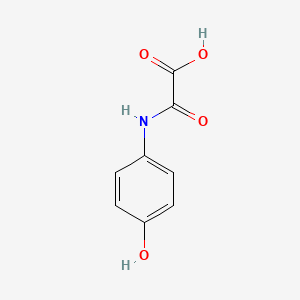
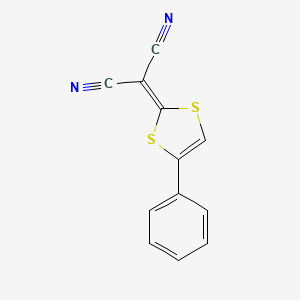
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)

